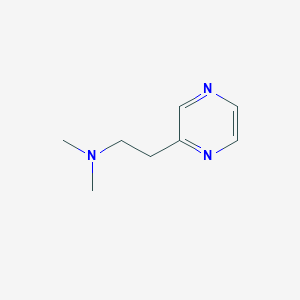

N,N-dimethyl-2-pyrazin-2-ylethanamine

説明

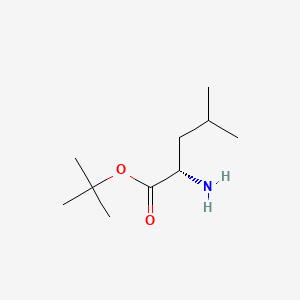

N,N-dimethyl-2-pyrazin-2-ylethanamine, also known as DMPEA, is a chemical compound that belongs to the family of pyrazines. DMPEA has been the subject of scientific research due to its potential therapeutic applications.

科学的研究の応用

Nanoparticle Stabilization and Flocculation

N,N-dimethyl-2-pyrazin-2-ylethanamine (PZT) has been explored in the field of nanoparticle research. A study by Toma et al. (2007) demonstrated the use of PZT in interacting with gold nanoparticles (AuNps) and pentacyanidoferrates. This interaction aids in the stabilization of colloidal solutions and the controlled formation of aggregates, particularly in the presence of dimethyl sulfoxide. The PZT-modified AuNps exhibited strong Surface-Enhanced Raman Scattering (SERS), indicating its potential in enhancing the properties of nanoparticles for various applications (Toma et al., 2007).

Synthesis of Tetrahydropyrido Pyrazine Scaffolds

In the synthesis of complex organic compounds, PZT derivatives have been employed. Hargreaves et al. (2007) studied the reactions between N,N′-dimethylethylene diamine and various tetrafluoropyridine derivatives, leading to the formation of tetrahydropyrido[2,3-b]pyrazine systems. This work highlights the adaptability of PZT derivatives in synthesizing polyfunctional scaffolds of interest in life science research (Hargreaves et al., 2007).

Development of Antidepressant Compounds

PZT derivatives have also been investigated in the development of new antidepressants. Bailey et al. (1985) described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, as potential antidepressants with reduced side effects. Their study involved synthesizing these compounds and evaluating their potency in comparison to existing antidepressants (Bailey et al., 1985).

Antifungal and Antibacterial Activities

The antifungal and antibacterial properties of PZT derivatives have been a subject of study. Abrigach et al. (2016) synthesized a library of N,N,N',N' -tetradentate pyrazoly compounds containing a pyrazole moiety, which displayed specific antifungal properties without antibacterial activity. The biological activities of these compounds were found to depend on the nature of their structures (Abrigach et al., 2016).

特性

IUPAC Name |

N,N-dimethyl-2-pyrazin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)6-3-8-7-9-4-5-10-8/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCWITWPYWEWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-pyrazin-2-ylethanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)

![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)